molecular formula C13H17NO B2945825 N-(1-phenylbutyl)prop-2-enamide CAS No. 1153506-72-9

N-(1-phenylbutyl)prop-2-enamide

Cat. No.: B2945825
CAS No.: 1153506-72-9
M. Wt: 203.285
InChI Key: OEVWDPBMAQVSEX-UHFFFAOYSA-N
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Description

N-(1-phenylbutyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are derivatives of amides where the nitrogen atom is bonded to an alkene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-phenylbutyl)prop-2-enamide can be synthesized through a multi-component reaction involving the coupling of 1-phenylbutylamine, paraformaldehyde, and acrylic acid. The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by various agents to improve yield and selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylbutyl)prop-2-enamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce the double bond in the alkene group to form a saturated amide.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for alkylation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-phenylbutyl)prop-2-enoic acid, while reduction may yield N-(1-phenylbutyl)prop-2-enamine.

Scientific Research Applications

N-(1-phenylbutyl)prop-2-enamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-phenylbutyl)prop-2-enamide is unique due to its specific structure, which includes a phenyl group and a butyl chain. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(1-phenylbutyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-3-8-12(14-13(15)4-2)11-9-6-5-7-10-11/h4-7,9-10,12H,2-3,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVWDPBMAQVSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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